molecular formula C11H10BrFN2O2 B13483907 1-(5-Bromo-4-fluoro-2-methyl-phenyl)hexahydropyrimidine-2,4-dione

1-(5-Bromo-4-fluoro-2-methyl-phenyl)hexahydropyrimidine-2,4-dione

Cat. No.: B13483907
M. Wt: 301.11 g/mol
InChI Key: NGKCLKDPZDCJKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromo-4-fluoro-2-methylphenyl)-1,3-diazinane-2,4-dione is a chemical compound characterized by its unique structure, which includes a bromine, fluorine, and methyl group attached to a phenyl ring, and a diazinane-2,4-dione moiety

Preparation Methods

The synthesis of 1-(5-bromo-4-fluoro-2-methylphenyl)-1,3-diazinane-2,4-dione typically involves multiple steps. One common synthetic route starts with the preparation of 5-bromo-4-fluoro-2-methylaniline, which is then subjected to further reactions to introduce the diazinane-2,4-dione moiety. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and the use of automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

1-(5-Bromo-4-fluoro-2-methylphenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(5-Bromo-4-fluoro-2-methylphenyl)-1,3-diazinane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-bromo-4-fluoro-2-methylphenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways within cells. These interactions can lead to changes in cellular processes, such as the inhibition of enzyme activity or the modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H10BrFN2O2

Molecular Weight

301.11 g/mol

IUPAC Name

1-(5-bromo-4-fluoro-2-methylphenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H10BrFN2O2/c1-6-4-8(13)7(12)5-9(6)15-3-2-10(16)14-11(15)17/h4-5H,2-3H2,1H3,(H,14,16,17)

InChI Key

NGKCLKDPZDCJKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N2CCC(=O)NC2=O)Br)F

Origin of Product

United States

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